molecular formula C10H8KO4S+ B167382 2-Naphthalenol, hydrogen sulfate, potassium salt CAS No. 1733-89-7

2-Naphthalenol, hydrogen sulfate, potassium salt

Cat. No. B167382
CAS RN: 1733-89-7
M. Wt: 263.33 g/mol
InChI Key: SKROFUUKJBLLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenol, hydrogen sulfate, potassium salt, also known as Potassium 2-naphthyl sulfate, is a chemical compound with the molecular formula C10H7KO4S . It is a member of naphthalenes and functionally related to a 2-naphthol .


Molecular Structure Analysis

The molecular structure of 2-Naphthalenol, hydrogen sulfate, potassium salt consists of a naphthalene ring with a sulfooxy group at position 2 . The InChI representation of the molecule is InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Naphthalenol, hydrogen sulfate, potassium salt is 262.33 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass is 261.97021136 g/mol .

Scientific Research Applications

  • Chromatographic Analysis : Yasaka et al. (1990) discussed using a derivative of 2-naphthalenol for ultraviolet and fluorescent detection in liquid chromatography. This application is significant for the determination of carboxylic acids in biological samples, such as mouse brain (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

  • Environmental Remediation : Bedessem, Swoboda-Colberg, & Colberg (1997) explored the microbial transformation of naphthalene in sulfate-reducing conditions, relevant for treating coal tar-contaminated aquifers (Bedessem, Swoboda-Colberg, & Colberg, 1997).

  • Chemical Wastewater Treatment : Pan et al. (2008) investigated the sorption of aromatic sulfonates, including sodium 2-naphthalene sulfonate, onto aminated polystyrene sorbents. This research is pertinent to the removal of pollutants from industrial wastewater (Pan, Zhang, Pan, Zhang, Du, & Ren, 2008).

  • Asymmetric Catalysis : Lu & Bolm (2008) synthesized naphthalene-bridged P,N-type sulfoximine ligands and applied them in asymmetric hydrogenation of quinoline derivatives. This approach achieved up to 92% enantioselectivity, highlighting its potential in asymmetric synthesis (Lu & Bolm, 2008).

  • Proton Dissociation Studies : Krishnan, Fillingim, Lee, & Robinson (1990) conducted lifetime and quantum yield measurements on the excited states of 1-naphthol-2-sulfonic acid potassium salt. Their study contributes to understanding the proton dissociation in sulfonate derivatives (Krishnan, Fillingim, Lee, & Robinson, 1990).

  • Hydrogen Sulfide Abatement : Li, Morrish, Yang, Wolden, & Yang (2015) introduced a method for converting hydrogen sulfide into valuable products using sodium naphthalenide. This research offers a thermodynamically favorable process for treating a hazardous chemical waste (Li, Morrish, Yang, Wolden, & Yang, 2015).

properties

IUPAC Name

potassium;naphthalen-2-yl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKROFUUKJBLLKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13146-59-3 (Parent)
Record name 2-Naphthalenol, 2-(hydrogen sulfate), potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2061931
Record name 2-Naphthalenol, hydrogen sulfate, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenol, hydrogen sulfate, potassium salt

CAS RN

1733-89-7, 21409-32-5
Record name 2-Naphthalenol, 2-(hydrogen sulfate), potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium naphthalene-2-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021409325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenol, 2-(hydrogen sulfate), potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenol, hydrogen sulfate, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-naphthylsulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.